molecular formula C13H16N2O2 B15049351 Methyl 3-(dimethylamino)-2-[(phenylmethylidene)amino]prop-2-enoate

Methyl 3-(dimethylamino)-2-[(phenylmethylidene)amino]prop-2-enoate

Cat. No.: B15049351
M. Wt: 232.28 g/mol
InChI Key: MHRRZUYXNALEQN-UHFFFAOYSA-N
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Description

Methyl 3-(dimethylamino)-2-[(phenylmethylidene)amino]prop-2-enoate: is an organic compound that belongs to the class of enamine esters These compounds are characterized by the presence of an enamine group (a nitrogen atom connected to a carbon-carbon double bond) and an ester group (a carbonyl group connected to an oxygen atom bonded to another carbon atom)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(dimethylamino)-2-[(phenylmethylidene)amino]prop-2-enoate can be achieved through a multi-step process:

    Formation of the Enamine Group: The starting material, typically a β-keto ester, undergoes a condensation reaction with dimethylamine to form the enamine intermediate.

    Formation of the Schiff Base: The enamine intermediate is then reacted with benzaldehyde under acidic or basic conditions to form the Schiff base, resulting in the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions (temperature, pressure, catalysts) to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the enamine group, leading to the formation of imine or amide derivatives.

    Reduction: Reduction of the compound can yield amine derivatives, which may have different biological activities.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Imine or amide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Catalysis: It may serve as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

Biology and Medicine:

    Drug Development: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Biochemical Probes: It can be used as a probe to study enzyme mechanisms and interactions.

Industry:

    Material Science: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-(dimethylamino)-2-[(phenylmethylidene)amino]prop-2-enoate would depend on its specific application. In drug development, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The enamine and ester groups could participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules, influencing their function and activity.

Comparison with Similar Compounds

    Methyl 3-(dimethylamino)-2-[(phenylmethylidene)amino]propanoate: Similar structure but with a single bond instead of a double bond in the enamine group.

    Ethyl 3-(dimethylamino)-2-[(phenylmethylidene)amino]prop-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness:

    Structural Features: The presence of both enamine and ester groups in Methyl 3-(dimethylamino)-2-[(phenylmethylidene)amino]prop-2-enoate provides unique reactivity and potential for diverse chemical transformations.

    Biological Activity: The specific arrangement of functional groups may confer unique biological properties, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

methyl 2-(benzylideneamino)-3-(dimethylamino)prop-2-enoate

InChI

InChI=1S/C13H16N2O2/c1-15(2)10-12(13(16)17-3)14-9-11-7-5-4-6-8-11/h4-10H,1-3H3

InChI Key

MHRRZUYXNALEQN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C(=O)OC)N=CC1=CC=CC=C1

Origin of Product

United States

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